Ethyl arachidate serves as a valuable tool in various organic chemistry research endeavors. Its high purity (often exceeding 99%) ensures reliable results in experiments involving:
Ethyl arachidate may play a role in the development of new pharmaceuticals and drugs due to its potential:
Ethyl arachidate is a long-chain fatty acid ester derived from arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid. It's a colorless to slightly yellow liquid at room temperature with a mild fatty odor [].
Ethyl arachidate has a linear structure with two main functional groups:
The long hydrocarbon chain contributes to its hydrophobic (water-fearing) nature, while the ester group allows for participation in various chemical reactions.
Ethyl arachidate can undergo various chemical reactions commonly associated with esters:
CH3(CH2)19COOCH2CH3 + H2O → CH3(CH2)19COOH + CH3CH2OH (Eq. 1)
Exchange of the ethyl group with another alcohol under specific conditions to produce a different ester. This is a fundamental reaction for biodiesel production [].
Reaction with a strong base like sodium hydroxide (NaOH) to form soap (sodium arachidate) and ethanol [].